N-(4-chlorobenzyl)-5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a dimethylphenyl group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-BROMOPHENYL)METHYL]-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
- **N-[(4-FLUOROPHENYL)METHYL]-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-5-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-16-5-8-19(12-17(16)2)23-13-22(26-30-23)24(28)27(15-21-4-3-11-29-21)14-18-6-9-20(25)10-7-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
CKUSSWUGZZTEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.